molecular formula C6H3BrFIZn B14095262 zinc;1-bromo-3-fluorobenzene-4-ide;iodide

zinc;1-bromo-3-fluorobenzene-4-ide;iodide

Katalognummer: B14095262
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: GNZHZNSHJWDVSO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zinc;1-bromo-3-fluorobenzene-4-ide;iodide is a chemical compound that combines zinc with 1-bromo-3-fluorobenzene and iodide. This compound is of interest in various fields of chemistry due to its unique properties and reactivity. It is often used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of zinc;1-bromo-3-fluorobenzene-4-ide;iodide typically involves the reaction of 1-bromo-3-fluorobenzene with zinc in the presence of iodide. One common method is the formation of a Grignard reagent, where 1-bromo-3-fluorobenzene reacts with magnesium to form 1-bromo-3-fluorophenylmagnesium bromide. This intermediate is then treated with zinc iodide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Zinc;1-bromo-3-fluorobenzene-4-ide;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Wissenschaftliche Forschungsanwendungen

Zinc;1-bromo-3-fluorobenzene-4-ide;iodide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which zinc;1-bromo-3-fluorobenzene-4-ide;iodide exerts its effects depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst . The molecular targets and pathways involved are primarily related to the formation of carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Zinc;1-bromo-3-fluorobenzene-4-ide;iodide is unique due to the presence of both zinc and iodide, which can enhance its reactivity and versatility in organic synthesis. The combination of these elements allows for specific reactions that may not be possible with other similar compounds.

Eigenschaften

Molekularformel

C6H3BrFIZn

Molekulargewicht

366.3 g/mol

IUPAC-Name

zinc;1-bromo-3-fluorobenzene-4-ide;iodide

InChI

InChI=1S/C6H3BrF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1

InChI-Schlüssel

GNZHZNSHJWDVSO-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=CC(=[C-]1)F)Br.[Zn+2].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.